![molecular formula C12H21ClN8 B1384020 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride CAS No. 2140305-34-4](/img/structure/B1384020.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a compound that has been studied in the field of medicinal chemistry . It is part of a class of compounds known as piperazine-fused triazoles . These compounds have been identified as “privileged structures”, which are small organic frameworks that have been found to be potent ligands for numerous receptors .
Synthesis Analysis
The synthesis of these compounds involves starting from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential for further synthetic application of the library members for medicinally oriented synthesis was shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Scientific Research Applications
Medicinal Chemistry Building Blocks
This compound serves as a building block in medicinal chemistry. It is used to synthesize various derivatives starting from commercially available reagents. These derivatives are then used in the development of pharmaceuticals and therapeutic treatments .
NK-3 Receptor Antagonists
The compound has been used to create novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines which act as selective NK-3 receptor antagonists. These antagonists can be used in pharmaceutical compositions and methods for use in NK-3 receptor-mediated disorders .
Pharmaceutical Intermediates
It is also used as an intermediate in pharmaceutical synthesis processes. For example, it has been used in the synthesis of sitagliptin phosphate monohydrate, an active pharmaceutical ingredient .
Future Directions
The future directions for the study of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride and similar compounds involve further synthetic applications of the library members for medicinally oriented synthesis . The development of these compounds could potentially eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
Mechanism of Action
Target of Action
It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are often recognized as potent ligands for numerous receptors .
Biochemical Pathways
Compounds with similar structures have been known to impact various biochemical mechanisms .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10N4.ClH/c2*7-5-1-2-6-9-8-4-10(6)3-5;/h2*4-5H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRVMHVXUQWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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